

"synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2588934

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Properties of **5-Methoxy-1H-benzimidazole-2-sulfonic acid**

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity. Its unique chemical architecture allows for diverse substitutions, making it a cornerstone in medicinal chemistry and materials science. Among its many derivatives, benzimidazole-2-sulfonic acids have emerged as critical and versatile intermediates. They serve as stable, readily prepared precursors for a variety of 2-substituted benzimidazoles, which are otherwise challenging to synthesize directly.

This guide provides a detailed technical overview of a specific and valuable derivative: **5-methoxy-1H-benzimidazole-2-sulfonic acid**. We will explore its synthesis from foundational precursors, delve into its key physicochemical properties, and illuminate its significance as a pivotal building block in the development of pharmaceuticals and other advanced materials. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Part 1: Synthesis Pathway and Methodologies

The most reliable and scalable synthesis of **5-methoxy-1H-benzimidazole-2-sulfonic acid** is a two-step process. This pathway begins with the formation of a 2-mercaptopbenzimidazole intermediate, which is subsequently oxidized to the target sulfonic acid. This approach is favored due to the ready availability of starting materials and the efficiency of the transformation.

Step 1: Synthesis of the Precursor, 5-Methoxy-1H-benzimidazole-2-thiol

The initial step involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide. The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide, which facilitates the condensation and ring closure to form the benzimidazole-2-thiol (also known as a thione).[1]

Causality Behind Experimental Choices:

- **Base (KOH):** Potassium hydroxide is crucial for deprotonating the amine groups of the phenylenediamine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also drives the final intramolecular cyclization and dehydration steps.
- **Solvent (Ethanol/Water):** An alcoholic solvent like ethanol is used to dissolve the organic precursors, while the presence of water helps dissolve the potassium hydroxide. The mixture provides a suitable medium for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol

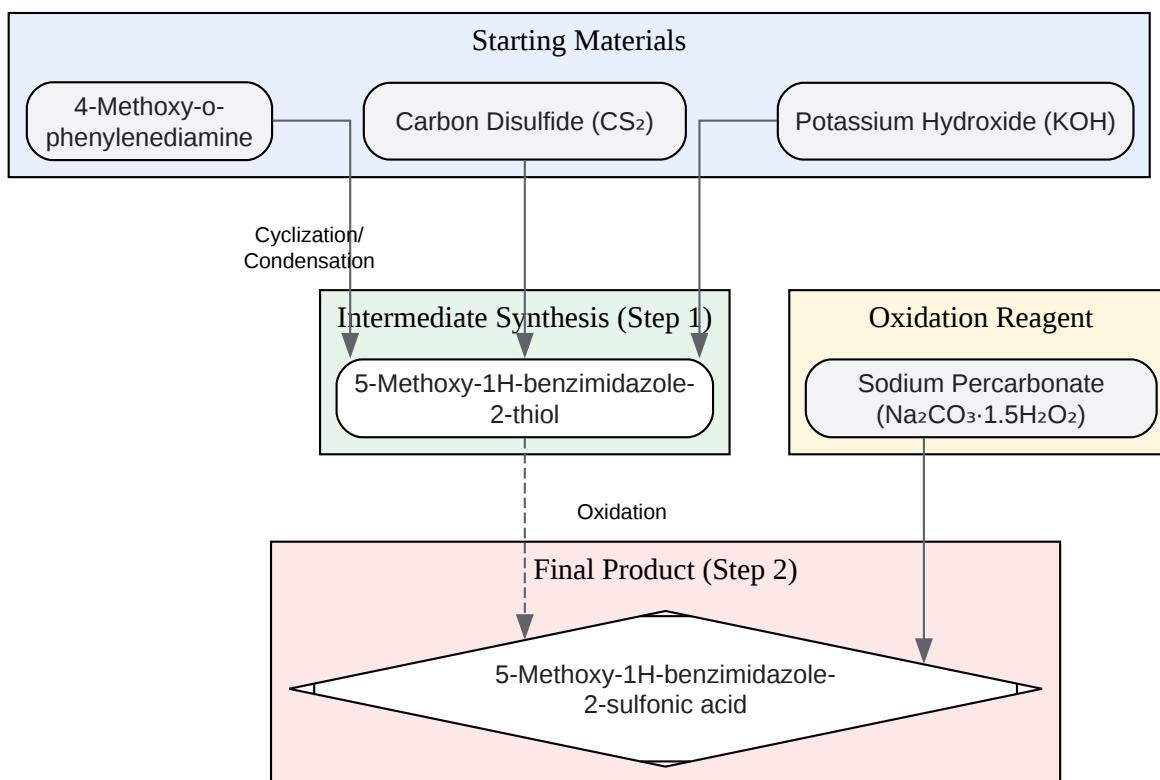
- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.
- **Addition of Carbon Disulfide:** To the stirred basic solution, add carbon disulfide (1.1 eq). The mixture should be brought to a boil.
- **Addition of Diamine:** Slowly add a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in ethanol to the boiling reaction mixture.
- **Reflux:** Once the addition is complete, maintain the reaction mixture at reflux for approximately 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup and Isolation:** After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.
- **Precipitation:** Acidify the aqueous solution with dilute acetic acid until the pH is approximately 5-6. The product, 5-methoxy-1H-benzimidazole-2-thiol, will precipitate as a solid.
- **Purification:** Filter the solid, wash thoroughly with water to remove any residual salts, and dry under vacuum. Recrystallization from an ethanol-water mixture can be performed for further purification.

Step 2: Oxidation to 5-Methoxy-1H-benzimidazole-2-sulfonic acid

The transformation of the 2-thiol group to a sulfonic acid is an oxidative process. While traditional oxidants like potassium permanganate (KMnO_4) or hydrogen peroxide have been used, they present challenges, particularly on a larger scale.^[2] Oxidation with KMnO_4 generates large quantities of manganese dioxide (MnO_2), which complicates product isolation. ^{[2][3]} High concentrations of hydrogen peroxide can pose significant safety risks.^[2]

An improved and highly recommended method utilizes aqueous sodium percarbonate ($\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2$).^{[2][4]} This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle. The reaction is clean, efficient, and avoids the formation of problematic byproducts.


Causality Behind Experimental Choices:

- **Sodium Percarbonate:** This reagent acts as the oxidant. In an aqueous solution, it releases hydrogen peroxide, which oxidizes the thiol group to the sulfonic acid. Its solid nature and controlled release of H_2O_2 enhance the safety and scalability of the procedure.
- **Aqueous Medium:** The reaction is performed in water, which is an environmentally benign solvent and allows for easy workup.

Experimental Protocol: Oxidation using Sodium Percarbonate

- **Suspension:** Suspend 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in water in a reaction vessel.

- **Addition of Oxidant:** Add solid sodium percarbonate (typically 3-4 equivalents) portion-wise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within a few hours, which can be verified by TLC (the sulfonic acid product will have a much lower R_f value than the starting thiol).[2]
- **Isolation and Purification:** Upon completion, the resulting solution is often clear. Acidify the solution with a strong acid like concentrated HCl to precipitate the **5-methoxy-1H-benzimidazole-2-sulfonic acid**.
- **Final Steps:** Filter the precipitated solid, wash with cold water, and dry thoroughly under vacuum to yield the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-methoxy-1H-benzimidazole-2-sulfonic acid**.

Part 2: Physicochemical Properties

The accurate characterization of a chemical intermediate is paramount for its effective use in subsequent synthetic steps. **5-Methoxy-1H-benzimidazole-2-sulfonic acid** is a stable solid compound with well-defined properties.

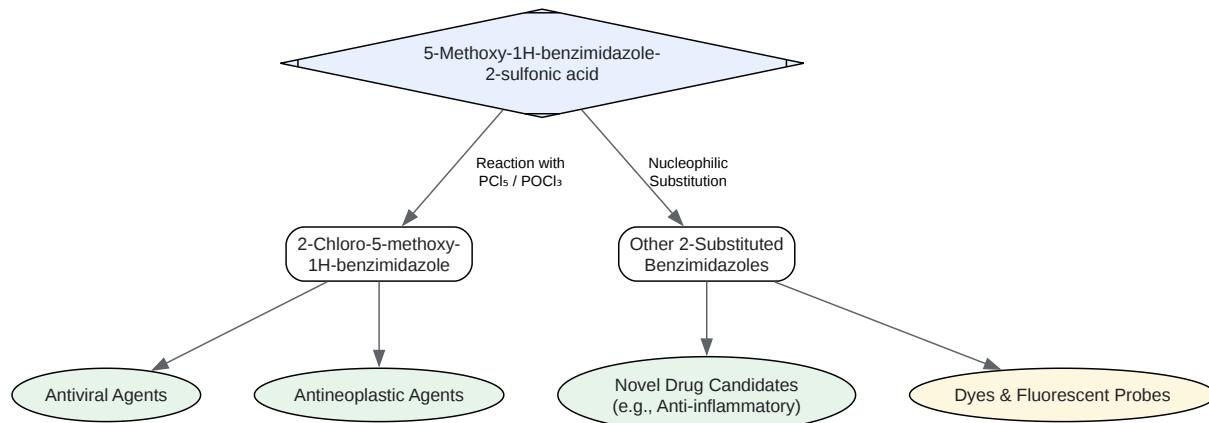
Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂ O ₄ S	[5][6][7]
Molecular Weight	228.23 g/mol	[5][6][7]
CAS Number	106135-28-8	[5][8][9]
IUPAC Name	5-methoxy-1H-benzimidazole-2-sulfonic acid	[6]
Synonyms	6-methoxy-1H-benzimidazole-2-sulfonic acid	[5][6]
Melting Point	335°C (with decomposition)	[7]
Appearance	Typically an off-white to light-colored solid powder.	General knowledge
Storage Conditions	Store at room temperature in a dry, tightly sealed container.	[5]
Hazard Information	Irritant. Standard laboratory safety precautions should be followed.	[7][9]

Part 3: Applications and Synthetic Utility

The primary value of **5-methoxy-1H-benzimidazole-2-sulfonic acid** lies in its role as a robust synthetic intermediate. The sulfonic acid group at the 2-position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

Key Intermediate for 2-Chlorobenzimidazoles

A significant application is its conversion to 2-chlorobenzimidazoles.^{[2][4]} These chlorinated derivatives are highly valuable precursors for synthesizing potential chemotherapeutic agents, including antiviral and antineoplastic compounds. The reaction is typically achieved by treating the sulfonic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).^{[2][4]} This conversion is often high-yielding and provides a reliable route to the otherwise difficult-to-access 2-chloro derivatives.


Building Block for Biologically Active Molecules

The benzimidazole scaffold is a core component of many pharmaceuticals. The 5-methoxy substitution, in particular, is found in proton pump inhibitors like Omeprazole.^[10] While **5-methoxy-1H-benzimidazole-2-sulfonic acid** is not a direct precursor to Omeprazole, its parent thiol is. The sulfonic acid derivative provides an alternative synthetic entry point for creating novel analogs and other potential drug candidates. Its structure is utilized in research for developing compounds with potential antifungal, antiviral, and anti-inflammatory properties.^[5]

Other Potential Applications

Beyond pharmaceuticals, this compound serves as a building block in other areas of chemical science:

- **Dyes and Fluorescent Probes:** The benzimidazole core can be incorporated into larger conjugated systems for the preparation of dyes and fluorescent materials.^[5]
- **Agrochemicals:** It is used as an intermediate in the synthesis of new agrochemicals, leveraging the known biological activity of the benzimidazole family.^[5]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-methoxy-1H-benzimidazole-2-sulfonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]

- 6. 5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. 5-METHOXY-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 106135-28-8
[chemicalbook.com]
- 9. 5-METHOXY-1H-BENZIMIDAZOLE-2-SULFONIC ACID - Safety Data Sheet
[chemicalbook.com]
- 10. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2588934#synthesis-and-properties-of-5-methoxy-1h-benzimidazole-2-sulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com